![molecular formula C22H22N2O B5061211 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)
11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as Ro 04-6790, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of diazatricyclic compounds and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 has been studied extensively for its potential use in scientific research. One of the main applications of 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 is in the study of the central nervous system. 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 has been shown to have anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of anxiety disorders and schizophrenia.
In addition to its use in the study of the central nervous system, 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 has also been studied for its potential use in cancer research. 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Mécanisme D'action
The exact mechanism of action of 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 is not fully understood. However, it is believed that 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 acts as an antagonist at the dopamine D2 receptor and the 5-HT2A receptor. This results in a decrease in dopamine and serotonin neurotransmission, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anxiolytic and antipsychotic effects, 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 has also been shown to have anti-inflammatory and antioxidant properties. 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 for lab experiments is its high potency and selectivity. 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 has been shown to have a high affinity for the dopamine D2 receptor and the 5-HT2A receptor, making it a useful tool for studying the function of these receptors.
However, one of the main limitations of 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 for lab experiments is its limited solubility. 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 is only soluble in organic solvents, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790. One potential direction is the development of 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 derivatives with improved solubility and selectivity. Another potential direction is the study of the long-term effects of 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 on the central nervous system and other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 and its potential use in the treatment of anxiety disorders, schizophrenia, and cancer.
Méthodes De Synthèse
The synthesis of 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790 is a multi-step process that involves the use of various chemical reagents. The first step involves the reaction of 2-naphthylmethylamine with phosgene to form 2-naphthylmethyl isocyanate. This isocyanate is then reacted with 7-amino-3,4-dihydro-2(1H)-quinolinone to form 11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one 04-6790.
Propriétés
IUPAC Name |
11-(naphthalen-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22-7-3-6-21-20-11-17(14-24(21)22)13-23(15-20)12-16-8-9-18-4-1-2-5-19(18)10-16/h1-10,17,20H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHROSGYVTDZXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
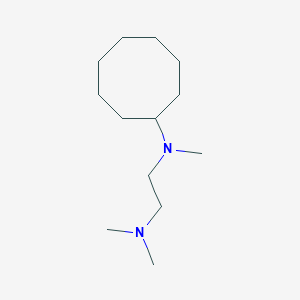
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-6-methyl-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5061161.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
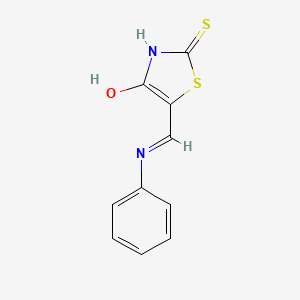
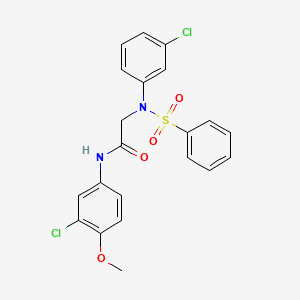
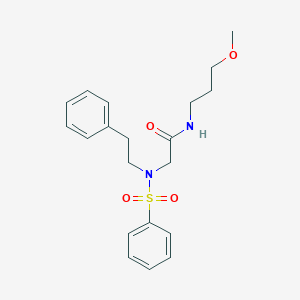
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)
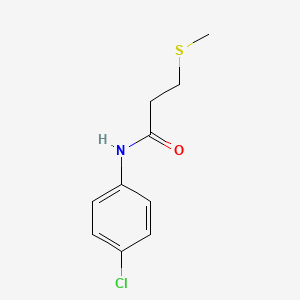
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5061224.png)
![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)